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Compound Name: 1H-Imidazole-4,5-dimethanol

Cat. No.: B184310 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

The convergence of experimental and computational chemistry offers a powerful paradigm for

modern drug discovery and materials science. This guide provides a comparative analysis of

experimental findings on imidazole derivatives with their theoretical validation through Density

Functional Theory (DFT) computational analysis. By juxtaposing experimental data with

computational predictions, we aim to showcase the synergy between these approaches in

elucidating molecular structures, properties, and biological activities. Imidazole-based

compounds are of significant interest due to their broad spectrum of pharmacological activities,

including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Experimental and Computational Methodologies: A
Detailed Overview
The validation of experimental data through computational analysis hinges on the meticulous

application of both experimental and theoretical protocols.

Experimental Protocols:

The synthesis and characterization of imidazole derivatives typically follow well-established

organic chemistry procedures. A common synthetic route is the Debus-Radziszewski reaction.

[4][5]
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General Synthesis of Imidazole Derivatives: A typical synthesis involves the reaction of a

dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia or a primary amine in a

suitable solvent.[4] Microwave-assisted synthesis has also been employed to improve

reaction times and yields.[1][6]

Spectroscopic Characterization: The synthesized compounds are rigorously characterized to

confirm their chemical structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups in the

molecule. Spectra are typically recorded using KBr pellets.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

to determine the chemical environment of protons and carbon atoms, providing crucial

information about the molecular structure.[8]

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation

pattern of the synthesized compounds.[5]

Biological Evaluation:

Antimicrobial Activity: The antimicrobial efficacy of imidazole derivatives is often assessed

using the broth microdilution method to determine the Minimum Inhibitory Concentration

(MIC) against various bacterial and fungal strains.[4][7][9]

Anticancer Activity: The cytotoxic effects of these compounds on cancer cell lines are

evaluated using assays like the MTT assay, which measures cell viability.[6][10]

Computational Protocols (DFT):

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties

of molecules with high accuracy.

Geometry Optimization: The first step in computational analysis is to determine the most

stable three-dimensional structure of the molecule. This is achieved by optimizing the

molecular geometry using a specific functional and basis set, such as B3LYP/6-311G(d,p).[5]

[11][12]
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Spectroscopic Predictions: Once the geometry is optimized, vibrational frequencies (FTIR),

NMR chemical shifts, and electronic transitions (UV-Vis spectra) can be calculated and

compared with experimental data.[5][13]

Electronic Property Analysis: DFT calculations provide insights into the electronic structure of

the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key

indicator of the molecule's reactivity and stability.[5][14]

Molecular Docking: To predict the biological activity, the optimized structure of the imidazole

derivative can be docked into the active site of a target protein to study its binding

interactions and affinity.[10][14][15]

Data Presentation: A Comparative Analysis
The following tables summarize the quantitative comparison between experimental data and

DFT computational results for representative imidazole derivatives.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a

Representative Imidazole Derivative

Functional Group Experimental FT-IR (cm⁻¹)
Calculated DFT/B3LYP
(cm⁻¹)

N-H stretch 3756 3670

C-H (imidazole ring) 3112 3126

C-H (benzene ring) 3112 3064

C=N stretch 1583 -

Data sourced from representative studies.[5][13]

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a

Representative Imidazole Derivative
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Proton
Experimental ¹H NMR
(ppm)

Calculated DFT/B3LYP
(ppm)

Imidazole ring H 6.93 - 7.68 -

Benzene ring H 7.18 - 7.46 -

Note: Direct numerical comparison for calculated NMR can be complex due to solvent effects

and referencing standards not always being identical between studies. However, the calculated

values generally show good correlation with experimental trends.[13]

Table 3: Comparison of Experimental and Calculated Electronic Properties (eV) for

Representative Imidazole Derivatives

Compound
Experimental
E_gap (eV)

Calculated
E_HOMO (eV)

Calculated
E_LUMO (eV)

Calculated
E_gap (eV)

Imidazole

Derivative 1
- -5.89 -1.54 4.35

Imidazole

Derivative 2
- -6.21 -2.18 4.03

Imidazole

Derivative 3
- -6.05 -1.89 4.16

Experimental determination of HOMO-LUMO gaps for direct comparison can be challenging.

The calculated values provide valuable insights into the relative reactivity of different

derivatives. Data sourced from representative studies.[5][14]

Visualizing the Workflow and Biological Context
The following diagrams, generated using Graphviz, illustrate the integrated experimental and

computational workflow and a representative biological signaling pathway where imidazole

derivatives may exert their effects.
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Caption: Integrated workflow for the validation of experimental findings on imidazole derivatives

using DFT computational analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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validate-experimental-findings-of-imidazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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